An In-depth Technical Guide to Ethyl 2-acetyl-3-(dimethylamino)acrylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2-acetyl-3-(dimethylamino)acrylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-acetyl-3-(dimethylamino)acrylate is a versatile trifunctional building block in organic synthesis, distinguished by its unique electronic and structural characteristics. Possessing both electrophilic and nucleophilic centers, this compound serves as a key intermediate in the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. This technical guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and key reactions, and its applications in chemical research and drug development. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical utility.
Core Properties and Characteristics
Ethyl 2-acetyl-3-(dimethylamino)acrylate is a stable enamine whose reactivity is governed by the interplay of an α,β-unsaturated carbonyl system and an electron-donating dimethylamino group. This unique arrangement of functional groups imparts a polarized electronic distribution, rendering the molecule susceptible to a variety of chemical transformations.
Physicochemical Properties
The physical and chemical properties of Ethyl 2-acetyl-3-(dimethylamino)acrylate are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅NO₃ | [1] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow or pale red liquid/oil | [2] |
| Melting Point | 41-44 °C (Solvent: isopropyl ether) | [1] |
| Boiling Point | 128 °C at 0.2 mmHg | [1] |
| Density | 1.038 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.5330-1.5370 | [1] |
| CAS Number | 51145-57-4 | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
Spectral Data
Spectral analysis is essential for the structural elucidation and purity assessment of Ethyl 2-acetyl-3-(dimethylamino)acrylate. Key spectral data are available from various sources.
| Spectrum Type | Data Source/Reference(s) |
| ¹H NMR | ChemicalBook[3] |
| ¹³C NMR | ChemicalBook |
| Mass Spectrum (MS) | Benchchem[2] |
| Infrared (IR) | ChemicalBook |
Synthesis and Experimental Protocols
The most common and efficient method for the preparation of Ethyl 2-acetyl-3-(dimethylamino)acrylate is the condensation reaction between ethyl acetoacetate and an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).
General Reaction Scheme
The reaction proceeds via a base-catalyzed condensation, where the enolate of ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol drives the reaction to completion, yielding the stable enamine product.
Detailed Experimental Protocol: One-Pot Synthesis
The following protocol is adapted from a patented one-pot synthesis method, which offers high yield and purity.
Materials:
-
Ethyl acetate (88.1 g, 1 mol)
-
Sodium ethoxide (74.9 g, 1.1 mol)
-
Ethyl formate (7.4 g, 0.1 mol)
-
Dimethylamine (49.6 g, 1.1 mol) in 250 mL ethanol
-
Carbon monoxide (CO) gas
-
Autoclave reactor
Procedure:
-
Charge the autoclave with a solution of dimethylamine in ethanol.
-
Add ethyl acetate, sodium ethoxide, and ethyl formate to the autoclave.
-
Pressurize the reactor with carbon monoxide to 20 bar.
-
Heat the reaction mixture to 50 °C and maintain for 2.5 hours, or until the CO pressure no longer declines.
-
Cool the reactor to room temperature and filter the mixture.
-
The filtrate is subjected to vacuum distillation. Collect the fraction at 80-83 °C / 5 mmHg.
-
This procedure typically yields the product with a purity of >99% (HPLC).
Chemical Reactivity and Applications
Ethyl 2-acetyl-3-(dimethylamino)acrylate is a trifunctional building block with electrophilic and nucleophilic sites, making it a versatile reagent in organic synthesis.
Reactivity Profile
The molecule's reactivity is characterized by:
-
Michael Addition: The β-carbon is electrophilic and readily undergoes Michael addition with various nucleophiles.
-
Cyclocondensation Reactions: The presence of multiple reactive sites allows it to be a key precursor in the synthesis of diverse heterocyclic systems. The dimethylamino group can act as a good leaving group in these reactions.
Application in Heterocyclic Synthesis: Pyrazolo[1,5-a]pyrimidines
A prominent application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold found in many biologically active molecules.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol describes a general method for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from an appropriate aminopyrazole and Ethyl 2-acetyl-3-(dimethylamino)acrylate.
Materials:
-
5-Amino-3-(substituted)pyrazole
-
Ethyl 2-acetyl-3-(dimethylamino)acrylate
-
Glacial acetic acid
Procedure:
-
A mixture of the 5-aminopyrazole and a slight excess of Ethyl 2-acetyl-3-(dimethylamino)acrylate is prepared in glacial acetic acid.
-
The reaction mixture is heated to reflux for several hours (typically 4-16 hours), with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product often precipitates from the solution upon cooling and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Role in Drug Discovery and Development
Ethyl 2-acetyl-3-(dimethylamino)acrylate serves as a crucial intermediate in the synthesis of various biologically active compounds. Its utility as a precursor allows for the introduction of diverse chemical functionalities, enabling the construction of libraries of compounds for screening and lead optimization in drug discovery programs. For instance, it is a key intermediate for certain floxacin drugs.
Safety and Handling
Ethyl 2-acetyl-3-(dimethylamino)acrylate should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Ethyl 2-acetyl-3-(dimethylamino)acrylate is a highly valuable and versatile reagent in modern organic synthesis. Its unique structural features and predictable reactivity make it an indispensable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important chemical entity.
References
- 1. 51145-57-4 CAS MSDS (Ethyl 2-acetyl-3-(dimethylamino)acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Ethyl 2-acetyl-3-(dimethylamino)acrylate | 203186-58-7 | Benchchem [benchchem.com]
- 3. Ethyl 2-acetyl-3-(dimethylamino)acrylate(51145-57-4) 1H NMR [m.chemicalbook.com]
